(1R,2R)-1,2-bis(2,4,6-trimethoxyphenyl)ethane-1,2-diamine
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Overview
Description
(1R,2R)-1,2-bis(2,4,6-trimethoxyphenyl)ethane-1,2-diamine is a chiral diamine compound characterized by the presence of two 2,4,6-trimethoxyphenyl groups attached to an ethane backbone. The compound’s chirality is defined by the (1R,2R) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-bis(2,4,6-trimethoxyphenyl)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available or easily synthesized starting materials such as 2,4,6-trimethoxybenzaldehyde and a suitable chiral diamine precursor.
Condensation Reaction: The aldehyde groups of 2,4,6-trimethoxybenzaldehyde react with the amine groups of the chiral diamine precursor under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1,2-bis(2,4,6-trimethoxyphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or carbonyl derivatives, while substitution reactions may result in various substituted amines.
Scientific Research Applications
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (1R,2R)-1,2-bis(2,4,6-trimethoxyphenyl)ethane-1,2-diamine depends on its specific application. In asymmetric synthesis, it acts as a chiral ligand, coordinating with metal catalysts to induce chirality in the products. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-1,2-bis(2,4,6-trimethoxyphenyl)ethane-1,2-diamine: The enantiomer of the compound with (1S,2S) configuration.
1,2-bis(2,4,6-trimethoxyphenyl)ethane-1,2-diol: A related compound with hydroxyl groups instead of amine groups.
1,2-bis(2,4,6-trimethoxyphenyl)ethane: A simpler compound lacking the amine groups.
Uniqueness
The uniqueness of (1R,2R)-1,2-bis(2,4,6-trimethoxyphenyl)ethane-1,2-diamine lies in its chiral nature and the presence of multiple methoxy groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound in asymmetric synthesis and potential biological applications.
Properties
Molecular Formula |
C20H28N2O6 |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
(1R,2R)-1,2-bis(2,4,6-trimethoxyphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C20H28N2O6/c1-23-11-7-13(25-3)17(14(8-11)26-4)19(21)20(22)18-15(27-5)9-12(24-2)10-16(18)28-6/h7-10,19-20H,21-22H2,1-6H3/t19-,20-/m1/s1 |
InChI Key |
UKDRWEJXQLAQQL-WOJBJXKFSA-N |
Isomeric SMILES |
COC1=CC(=C(C(=C1)OC)[C@H]([C@@H](C2=C(C=C(C=C2OC)OC)OC)N)N)OC |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(C(C2=C(C=C(C=C2OC)OC)OC)N)N)OC |
Origin of Product |
United States |
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